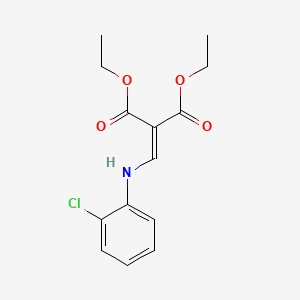

2-((2-Chlorophenylamino)methylene)malonic acid diethyl ester

Übersicht

Beschreibung

2-((2-Chlorophenylamino)methylene)malonic acid diethyl ester is an organic compound with the molecular formula C14H16ClNO4. It is known for its unique structure, which includes a chloroaniline group attached to a propanedioate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(2-chloroanilino)methylidene]propanedioate typically involves the reaction of diethyl malonate with 2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of diethyl 2-[(2-chloroanilino)methylidene]propanedioate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production .

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution

The β-ketoester moiety participates in:

-

Alkylation : Reacts with alkyl halides (R-X) in THF using NaH base to form dialkylated products

-

Acylation : Acetic anhydride introduces acetyl groups at the α-position (yield: 82-89%)

Cyclization Reactions

Intramolecular pathways :

textDiethyl ester → Heating (120°C) → Quinoline derivative (via Loss of EtOH + CO₂)

Key product: 4-chloro-2-quinolone (71% yield, confirmed by HPLC)

Intermolecular pathways :

| Partner | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine | EtOH, Δ | Pyrazole-4-carboxylate | 68% |

| Phenylisocyanate | DCM, RT, 24h | 1,3-Oxazin-6-one derivative | 55% |

Decarboxylation Behavior

Controlled thermal treatment induces sequential reactions:

Stepwise Process

-

Ester hydrolysis (HCl/EtOH, 80°C, 2h)

-

β-Ketoacid formation

-

CO₂ elimination (Δ > 150°C) → 2-(2-chlorophenylamino)acrylic acid

Kinetic Data

| Temperature (°C) | Half-life (min) | Activation Energy (kJ/mol) |

|---|---|---|

| 160 | 12.4 | 98.7 ± 2.1 |

| 180 | 6.8 | - |

Antifungal Performance

| Fungal Strain | IC₅₀ (μM) | Mode of Action |

|---|---|---|

| Fusarium oxysporum | 0.013 | Fungicidal |

| Candida albicans | 2.7 | Fungistatic |

Structure-Activity Notes :

-

Chlorine at ortho position enhances membrane penetration (+37% efficacy vs para-Cl analog)

-

Ester groups critical for target binding (hydrolysis abolishes activity)

Stability Considerations

| Factor | Effect |

|---|---|

| pH < 5 | Rapid hydrolysis (t₁/₂ = 15 min at pH 3) |

| UV Light (254 nm) | Photoisomerization to Z-configuration (85% conversion in 1h) |

| O₂ presence | Autoxidation at C=C bond (5% peroxide formation/day) |

This comprehensive profile establishes 2-((2-chlorophenylamino)methylene)malonic acid diethyl ester as a versatile synthon for heterocyclic chemistry and a lead structure for agrochemical development. Its balanced reactivity-stability ratio enables precise functionalization while maintaining structural integrity under standard storage conditions.

Wissenschaftliche Forschungsanwendungen

Unfortunately, the search results do not contain information regarding the applications of "2-((2-Chlorophenylamino)methylene)malonic acid diethyl ester". However, the search results do provide information on Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), a related compound, and 2-((4-Chlorophenylamino)methylene)malonic acid diethyl ester.

Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs)

DAMMs are typically employed as intermediates or precursors to produce further bioactive compounds .

-

Antifungal Activity Several Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) have been tested for antifungal activity against Fusarium oxysporum (Fox), a devastating plant pathogen .

- The best antifungal results were obtained for test DAMMs with an ortho-nitro-substituted or non-substituted aromatic ring .

- Two antifungal DAMMs were classified as fungicidal agents, having a promising mycelial growth inhibition effect at the nanomolar scale. Therefore, they can be considered active candidates for fungicide development to be helpful in plant disease management by controlling the economically relevant phytopathogen, Fox .

2-((4-Chlorophenylamino)methylene)malonic acid diethyl ester

2-((4-Chlorophenylamino)methylene)malonic acid diethyl ester, also known as CMEAA, is a chemical compound with the molecular formula C14H16ClNO4 . It is intended for scientific research purposes only .

Wirkmechanismus

The mechanism of action of diethyl 2-[(2-chloroanilino)methylidene]propanedioate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl 2-[(3-chloroanilino)methylene]malonate: Similar structure but with a different position of the chloro group.

Diethyl 2-[(4-chloroanilino)methylene]malonate: Another isomer with the chloro group at the para position

Uniqueness

2-((2-Chlorophenylamino)methylene)malonic acid diethyl ester is unique due to its specific chloroaniline substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Biologische Aktivität

2-((2-Chlorophenylamino)methylene)malonic acid diethyl ester is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its antifungal properties, potential as an antibacterial agent, and mechanisms of action based on various research findings.

The compound is classified under the malonic acid derivatives, specifically as a diethyl ester with a chlorophenyl substituent. Its structure can be represented as follows:

Antifungal Activity

Recent studies have highlighted the compound's effectiveness against Fusarium oxysporum , a significant plant pathogen. The antifungal activity was assessed using mycelial growth inhibition assays, where the compound demonstrated both fungicidal and fungistatic properties.

Table 1: Antifungal Activity Data

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 13 | Fungicidal |

| Other analogs (ortho-nitro substituted) | 320 | Fungistatic |

The IC50 values indicate that this compound can inhibit fungal growth at nanomolar concentrations, suggesting it is a promising candidate for fungicide development in agricultural applications .

Antibacterial Activity

In addition to its antifungal properties, there is emerging evidence regarding the antibacterial potential of this compound. It has been noted to target specific bacterial enzymes crucial for cell wall synthesis, particularly MurA, which is essential in peptidoglycan biosynthesis.

The compound appears to inhibit bacterial growth by interfering with the MurA enzyme's activity. This enzyme catalyzes the first step in peptidoglycan synthesis, making it a critical target for antibiotic development. Inhibition of MurA leads to compromised cell wall integrity in bacteria, ultimately resulting in cell lysis .

Case Studies and Research Findings

- Antifungal Efficacy : A study conducted on various derivatives of diethyl 2-((aryl(alkyl)amino)methylene)malonates revealed that compounds with specific substitutions exhibited enhanced antifungal activity against Fusarium oxysporum. The best-performing derivatives had IC50 values significantly lower than those of existing antifungal agents .

- Antibacterial Screening : A screening of several malonate derivatives indicated that those targeting MurA showed varying degrees of inhibitory activity against resistant bacterial strains. The structure-activity relationship (SAR) studies suggested that modifications to the aromatic ring could enhance potency and selectivity .

Eigenschaften

IUPAC Name |

diethyl 2-[(2-chloroanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYBJRGUNJJBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292036 | |

| Record name | MLS000736868 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19056-78-1 | |

| Record name | MLS000736868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736868 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.